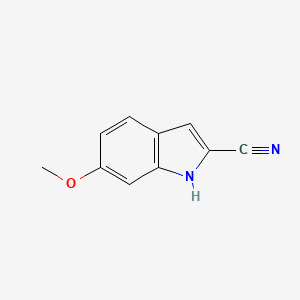

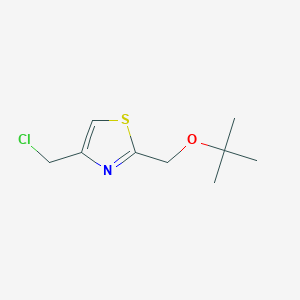

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are biologically very important heterocycles and represent by far the most ubiquitous members of the diazine family . They are present in many important molecules, including uracil, thymine, and cytosine, which are part of the genetic material in DNA and RNA .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the molecule . Without more specific information, it’s difficult to predict the chemical reactions of “2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol”.科学的研究の応用

Antifungal Applications One of the notable scientific research applications of derivatives closely related to 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol involves their antifungal effects. Specifically, derivatives of dimethylpyrimidin have been synthesized and tested for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These studies concluded that synthesized compounds have potential as antifungal agents, with certain compounds showing a more pronounced effect against Aspergillus terreus compared to Aspergillus niger (Jafar et al., 2017).

Aldose Reductase Inhibition Another research direction involves the exploration of pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors, which displayed significant antioxidant properties. These studies have shown that certain derivatives bearing a phenol or catechol moiety exhibit activity levels in the micromolar/submicromolar range, suggesting their potential application in treating conditions associated with oxidative stress and aldose reductase activity (La Motta et al., 2007).

Cancer Research Pyrimidine derivatives have also been synthesized and evaluated for their anticancer activities. A specific study focused on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their screening against cancer cell lines, including human breast cancer cell line MCF7 and human colon cancer cell line HT29. This research demonstrated the potential of these compounds as anticancer agents, with some derivatives showing significant potency towards MCF7 cells (Patravale et al., 2014).

Neurological Disorders The synthesis and evaluation of pyrimidine derivatives for neurological disorders have also been researched. For instance, [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, was synthesized. This agent is derived from pyrimidine and demonstrates the role of these compounds in diagnosing and potentially treating neurological conditions (Wang et al., 2017).

将来の方向性

特性

IUPAC Name |

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(15(22)9-11)17-14(10-20-18(19)21-17)12-5-3-4-6-16(12)24-2/h3-10,22H,1-2H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAHKSMATYIAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327919 |

Source

|

| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

CAS RN |

850800-18-9 |

Source

|

| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2378679.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)